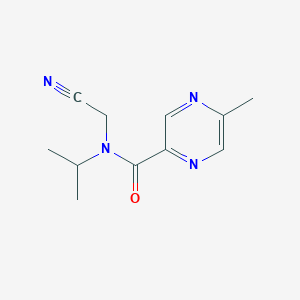

N-(Cyanomethyl)-5-methyl-N-propan-2-ylpyrazine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(Cyanomethyl)-5-methyl-N-propan-2-ylpyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. This compound is of interest due to its unique structural features and potential applications in various fields, including chemistry, biology, and medicine. The presence of a cyanomethyl group and a pyrazine ring in its structure makes it a versatile molecule for synthetic and functional studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)-5-methyl-N-propan-2-ylpyrazine-2-carboxamide can be achieved through several methods. One common approach involves the reaction of 5-methylpyrazine-2-carboxylic acid with isopropylamine to form the corresponding amide. This intermediate is then subjected to cyanomethylation using a cyanomethylating agent such as bromoacetonitrile under basic conditions to yield the final product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.

Analyse Des Réactions Chimiques

Types of Reactions: N-(Cyanomethyl)-5-methyl-N-propan-2-ylpyrazine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, primary amines, and various substituted pyrazine derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Properties

N-(Cyanomethyl)-5-methyl-N-propan-2-ylpyrazine-2-carboxamide has been identified as a potential lead compound for drug development due to its activity as an adenosine receptor antagonist. This class of compounds is known for their role in treating various diseases such as cardiac disorders, respiratory issues, and central nervous system degenerative diseases .

Therapeutic Applications

The compound exhibits a range of pharmacological actions, including:

- Anticancer Activity : It has shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer progression.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for treating autoimmune diseases .

- Neuroprotective Properties : Its potential to protect neuronal cells suggests applications in neurodegenerative conditions like Alzheimer's and Parkinson's disease .

Biological Research

Biological Activity Studies

Research has indicated that this compound possesses antimicrobial properties, making it suitable for further investigation as an antimicrobial agent against various pathogens.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition of bacterial growth, suggesting its potential as a new antibiotic agent .

Material Science

Synthesis and Application

In materials science, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to be integrated into advanced materials such as polymers and nanomaterials.

Industrial Applications

The compound's stability and reactivity make it suitable for use in developing coatings and corrosion inhibitors. Its application in organic electronics has also been explored, highlighting its versatility in industrial settings .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug development for cancer and inflammatory diseases | Potential adenosine antagonist with low toxicity |

| Biological Research | Antimicrobial agent | Significant inhibition of bacterial growth |

| Material Science | Building block for polymers | Useful in advanced materials and coatings |

| Industrial Applications | Corrosion inhibitors | Effective in organic electronics |

Mécanisme D'action

The mechanism of action of N-(Cyanomethyl)-5-methyl-N-propan-2-ylpyrazine-2-carboxamide involves its interaction with specific molecular targets. The cyanomethyl group can act as a reactive site for binding to enzymes or receptors, modulating their activity. The pyrazine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The compound may also influence cellular pathways by altering the redox state or signaling cascades .

Comparaison Avec Des Composés Similaires

- N-(Cyanomethyl)-2-chloroisonicotinamide

- N-(Cyanomethyl)-5-methyl-N-propan-2-ylpyrazine-2-carboxamide

- N-(Cyanomethyl)-1-methylisoquinolinium salts

Comparison: this compound is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to other cyanomethyl derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .

Activité Biologique

N-(Cyanomethyl)-5-methyl-N-propan-2-ylpyrazine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, mechanisms, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazine ring substituted at the 2-position with a carboxamide group and at the 5-position with a methyl group. The N-propan-2-yl and cyanomethyl groups enhance its lipophilicity, which may influence its biological interactions.

Antimycobacterial Activity

Research has indicated that derivatives of pyrazine carboxamides exhibit significant antimycobacterial properties. In a study evaluating various alkylamino-N-phenylpyrazine-2-carboxamides, compounds with similar structural motifs demonstrated micromolar minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis strains, suggesting that modifications in the side chains can enhance activity . Although specific data for this compound is limited, the structural similarities imply potential efficacy against mycobacterial infections.

Antiproliferative Activity

The antiproliferative effects of related compounds have been documented. For instance, certain pyrazine derivatives showed IC50 values ranging from 1.2 to 5.3 µM against various cancer cell lines . This suggests that this compound may also possess anticancer properties, warranting further investigation.

Molecular docking studies have been utilized to understand the binding interactions of pyrazine derivatives with target enzymes such as monoamine oxidase B (MAO-B). These studies suggest that structural modifications can significantly influence binding affinity and selectivity, which may be applicable to this compound .

Case Studies

- Antimycobacterial Screening : A series of pyrazine derivatives were synthesized and tested against M. tuberculosis. Compounds exhibiting low cytotoxicity alongside high antimycobacterial activity were identified, indicating a favorable therapeutic index .

- Cancer Cell Line Evaluation : In vitro studies demonstrated that certain pyrazine derivatives could inhibit the growth of human colon carcinoma (HCT116) cells effectively. The most potent compounds had IC50 values comparable to established chemotherapeutics like doxorubicin .

Data Tables

| Activity Type | Compound | MIC/IC50 (µM) | Cell Line/Pathogen |

|---|---|---|---|

| Antimycobacterial | This compound | TBD | M. tuberculosis |

| Antiproliferative | Various pyrazine derivatives | 1.2 - 5.3 | HCT116, MCF7 |

| MAO-B Inhibition | Related pyrazine derivatives | TBD | Enzyme Assay |

Propriétés

IUPAC Name |

N-(cyanomethyl)-5-methyl-N-propan-2-ylpyrazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-8(2)15(5-4-12)11(16)10-7-13-9(3)6-14-10/h6-8H,5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQNBKBOHJLKOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N(CC#N)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.